molecular formula C12H11Cl B188767 1-Chloromethyl-2-methylnaphthalene CAS No. 6626-23-9

1-Chloromethyl-2-methylnaphthalene

Cat. No.: B188767
CAS No.: 6626-23-9
M. Wt: 190.67 g/mol
InChI Key: STBYRSZXHDPASK-UHFFFAOYSA-N
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Description

1-Chloromethyl-2-methylnaphthalene is an organic compound with the molecular formula C12H11Cl and a molecular weight of 190.67 g/mol . It is a derivative of naphthalene, characterized by the presence of a chloromethyl group and a methyl group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloromethyl-2-methylnaphthalene can be synthesized through the chloromethylation of 2-methylnaphthalene. The process involves the reaction of 2-methylnaphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The crude product is purified through recrystallization using solvents like ethanol to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethyl-2-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-methylnaphthalene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution: Formation of 1-azidomethyl-2-methylnaphthalene or 1-thiocyanatomethyl-2-methylnaphthalene.

    Oxidation: Formation of 1-chloromethyl-2-naphthoic acid or 1-chloromethyl-2-naphthaldehyde.

    Reduction: Formation of 2-methylnaphthalene.

Scientific Research Applications

1-Chloromethyl-2-methylnaphthalene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-chloromethyl-2-methylnaphthalene involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 1-Chloromethyl-2-methylnaphthalene is unique due to the presence of both a chloromethyl and a methyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

1-(chloromethyl)-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11Cl/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBYRSZXHDPASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984774
Record name 1-(Chloromethyl)-2-methylnaphthalene
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Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-23-9
Record name 1-(Chloromethyl)-2-methylnaphthalene
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Record name 1-Chloromethyl-2-methylnaphthalene
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Record name 6626-23-9
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Record name 1-(Chloromethyl)-2-methylnaphthalene
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Record name 1-chloromethyl-2-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic characteristics of 1-(Chloromethyl)-2-methylnaphthalene?

A1: 1-(Chloromethyl)-2-methylnaphthalene is an organic compound with a structure consisting of a naphthalene ring system substituted with a chloromethyl group at position 1 and a methyl group at position 2. While its exact molecular formula and weight were not provided in the abstracts, spectroscopic characterization studies using both experimental and theoretical methods were conducted. [, ] Researchers utilized FT-IR and FT-Raman techniques alongside quantum chemical calculations to analyze its vibrational frequencies and other spectroscopic properties. [] This combined approach allows for a comprehensive understanding of the molecule's structural features and behavior.

Q2: How is computational chemistry being used to study 1-(Chloromethyl)-2-methylnaphthalene?

A2: Computational chemistry plays a crucial role in understanding the properties of 1-(Chloromethyl)-2-methylnaphthalene. Researchers have employed quantum mechanical calculations to investigate various aspects of the molecule. [, ] These calculations provide insights into its molecular structure, polarizability, and hyperpolarizability. [] By simulating the molecule's behavior, scientists can predict its potential applications in areas such as non-linear optics (NLO) materials. [] This computational approach complements experimental techniques and offers a cost-effective way to explore the potential of this compound.

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